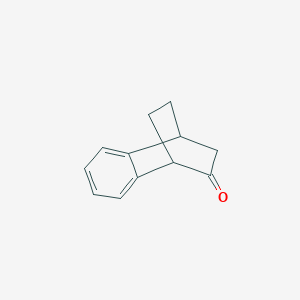
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as tetralone and has a molecular weight of 176.22 g/mol.
Mécanisme D'action
The mechanism of action of 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is not well understood. However, it is believed that this compound may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor, antifungal, and antibacterial activities. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its toxicity. In vitro studies have shown that this compound can be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to evaluate the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Numéro CAS |
13153-76-9 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C12H12O/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |
Clé InChI |
JTAWEGXLKGECMT-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)CC1C3=CC=CC=C23 |
SMILES canonique |
C1CC2C(=O)CC1C3=CC=CC=C23 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


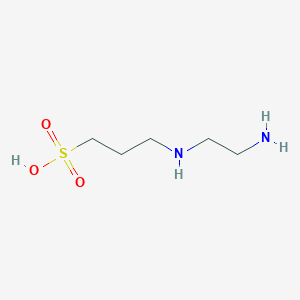
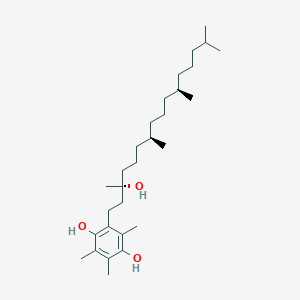
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)
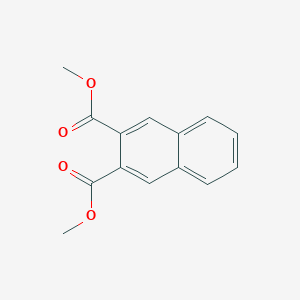
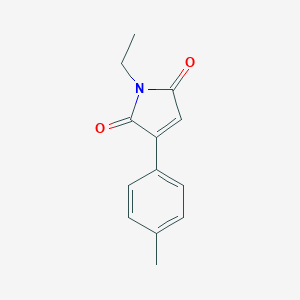

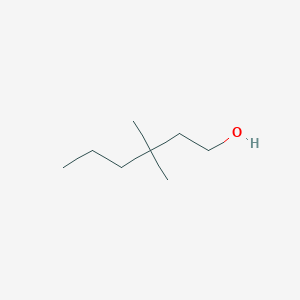
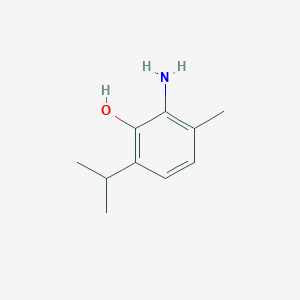
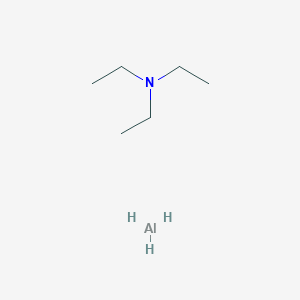
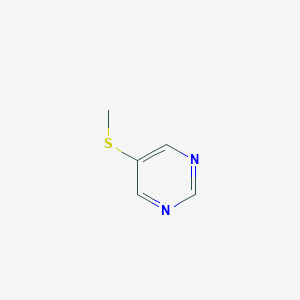
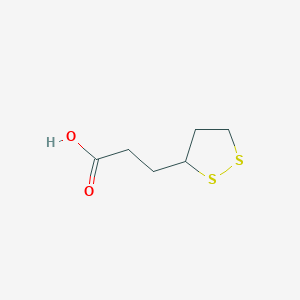
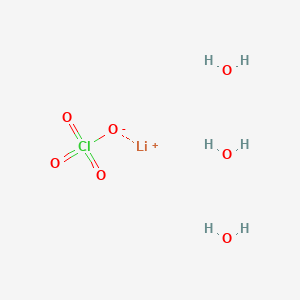
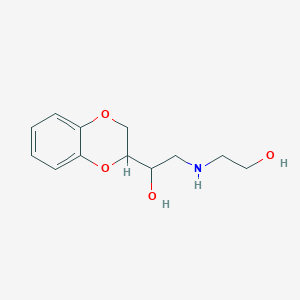
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)